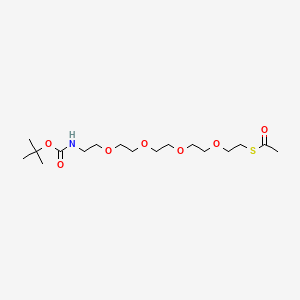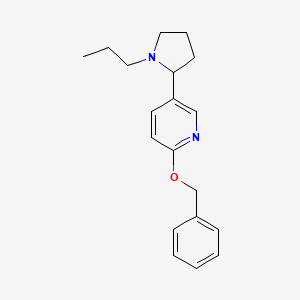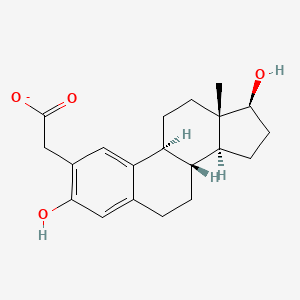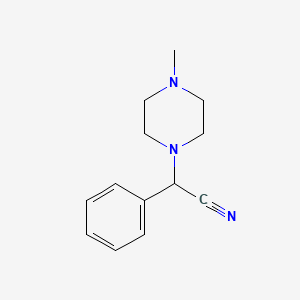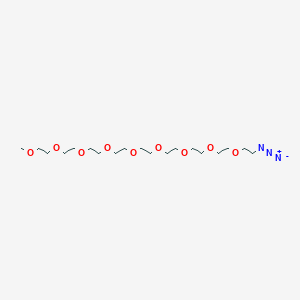
Acridin-9-amine;2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acridin-9-amine typically involves the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl3) . The resulting acridine derivative can then be further modified to introduce the amine group at the 9-position.
For the synthesis of 2-hydroxybenzoic acid, the Kolbe-Schmitt reaction is commonly employed. This reaction involves the carboxylation of phenol with carbon dioxide under high pressure and temperature in the presence of a strong base, such as sodium hydroxide .
Industrial Production Methods
Industrial production of acridin-9-amine and 2-hydroxybenzoic acid follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
Acridin-9-amine;2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The amine group in acridin-9-amine can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced back to the amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group in 2-hydroxybenzoic acid can participate in nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents like acetic anhydride (for esterification) and alkyl halides (for etherification) are commonly employed.
Major Products Formed
Oxidation: Nitroacridine derivatives.
Reduction: Aminoacridine derivatives.
Substitution: Ester and ether derivatives of 2-hydroxybenzoic acid.
科学的研究の応用
Acridin-9-amine;2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.
作用機序
The mechanism of action of acridin-9-amine;2-hydroxybenzoic acid involves its ability to intercalate into DNA, disrupting the normal functioning of the genetic material. The hydroxyl group in 2-hydroxybenzoic acid also contributes to its anti-inflammatory properties by inhibiting the production of prostaglandins .
類似化合物との比較
Similar Compounds
Acriflavine: An acridine derivative used as an antiseptic and in cancer research.
Proflavine: Another acridine derivative with antibacterial properties.
Quinacrine: Used as an antimalarial and in the treatment of giardiasis.
Uniqueness
Acridin-9-amine;2-hydroxybenzoic acid stands out due to its combined properties of DNA intercalation and anti-inflammatory effects.
特性
分子式 |
C20H16N2O3 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
acridin-9-amine;2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H10N2.C7H6O3/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;8-6-4-2-1-3-5(6)7(9)10/h1-8H,(H2,14,15);1-4,8H,(H,9,10) |
InChIキー |
MFPSWDFJOYOVGK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.C1=CC=C(C(=C1)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-2-phenylthieno[3,2-b]pyridine](/img/structure/B11825556.png)

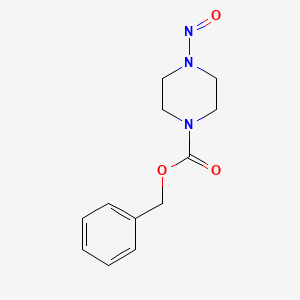




![1-[(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11825607.png)
